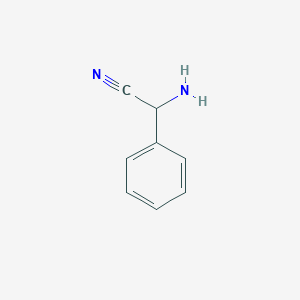

2-Amino-2-phenylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIHSSVKTWPPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871426 | |

| Record name | Amino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-42-8 | |

| Record name | 16750-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-phenylacetonitrile from Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-amino-2-phenylacetonitrile, a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The primary focus of this guide is the Strecker synthesis, a classic and versatile method for the preparation of α-aminonitriles from aldehydes.

Introduction

This compound, also known as α-aminobenzyl cyanide, is a key intermediate in the synthesis of various molecules, including amino acids like phenylalanine and its derivatives. Its versatile chemical nature, featuring both an amino and a nitrile group attached to the same benzylic carbon, allows for a wide range of subsequent chemical transformations. The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a fundamental and widely practiced method for the preparation of this and other α-aminonitriles due to its simplicity and the ready availability of starting materials.[1][2]

The Strecker Synthesis: A Three-Component Reaction

The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde (or ketone), ammonia (or an amine), and a cyanide source.[1][2] In the context of synthesizing this compound, the reactants are benzaldehyde, ammonia (often from an ammonium salt like ammonium chloride), and a cyanide salt such as potassium or sodium cyanide.[1]

The reaction proceeds through two main stages:

-

Imine Formation: Benzaldehyde reacts with ammonia to form an intermediate imine. This step is often facilitated by the presence of a mild acid.[2][3]

-

Nucleophilic Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the final product, this compound.[1][3]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Strecker synthesis of this compound is depicted below. The process begins with the reaction of benzaldehyde and ammonia to form an imine, which is then attacked by a cyanide ion.

Figure 1: Mechanism of the Strecker Synthesis.

A typical experimental workflow for the synthesis and purification of this compound is outlined below. This process involves the initial reaction, followed by extraction and purification steps to isolate the final product.

Figure 2: General Experimental Workflow.

Experimental Protocols and Data

While various modifications exist, the following sections detail representative experimental protocols derived from the literature for the synthesis of this compound and its derivatives.

General Strecker Protocol

A common procedure involves the reaction of an aldehyde and an amine with a cyanide source.[4]

Method A:

-

A solution of the amine (100 mmol) in acetic acid (25 ml) is added to a stirred suspension of potassium cyanide (13.02 g, 200 mmol) and the aldehyde (100 mmol) in dry methanol (150 ml).[4]

-

The mixture is subjected to ultrasonic irradiation for 18 hours, during which the temperature may rise.[4]

-

The solvent is then evaporated at room temperature, and the residue is dissolved in diethyl ether (80 ml).[4]

-

The ether solution is extracted with water (80 ml), the ether layer is separated, and the aqueous layer is further extracted with diethyl ether (2 x 40 ml).[4]

-

The combined organic layers are dried and the solvent evaporated to yield the crude aminonitrile.[4]

One-Pot Synthesis using Ferricyanides

A more recent and less toxic approach utilizes ferricyanides as the cyanide source.[5]

General Procedure A:

-

The respective amine (2.00 mmol) and benzaldehyde (0.20 mL, 2.00 mmol) are reacted according to a general procedure.[5]

-

The resulting α-amino nitrile is purified by flash column chromatography on silica gel after evaporation of the solvent in vacuo.[5]

Quantitative Data

The yields of this compound and its N-substituted derivatives can vary significantly depending on the specific reagents and reaction conditions used. The following table summarizes yields reported in the literature for various derivatives.

| Amine Used | Product | Yield (%) | Reference |

| p-Toluidine | 2-(p-(Methylphenyl)amino)-2-phenylacetonitrile | 97% | [5] |

| p-Bromoaniline | 2-((p-Bromophenyl)amino)-2-phenylacetonitrile | 85% | [5] |

| Aniline | 2-Phenyl-2-(phenylamino)acetonitrile | 84% | [5] |

| p-Anisidine | 2-((p-Methoxyphenyl)amino)-2-phenylacetonitrile | 68% | [5] |

| Ammonia | This compound | 29% | [6] |

Purification and Characterization

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:

-

Acid-Base Extraction: This method takes advantage of the basicity of the amino group. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous layer is then basified, and the purified aminonitrile is extracted back into an organic solvent.[6]

-

Column Chromatography: Silica gel column chromatography is a widely used technique for purifying α-aminonitriles, often employing a solvent system such as a mixture of cyclohexane and ethyl acetate.[5]

The purified product can be characterized by various analytical methods, including:

-

Melting Point: 55°C[]

-

Boiling Point: 235.8±28.0°C at 760 mmHg[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

Conclusion

The Strecker synthesis provides a reliable and straightforward method for the preparation of this compound from benzaldehyde. The reaction is characterized by its operational simplicity and the use of readily available starting materials. While the traditional protocol involves the use of toxic cyanide salts, modern variations are exploring safer cyanide sources. The yields of the reaction can be influenced by the choice of amine and reaction conditions. Proper purification techniques are essential to obtain a high-purity product, which is a valuable intermediate for further synthetic applications in the pharmaceutical and chemical industries.

References

- 1. Strecker_amino_acid_synthesis [chemeurope.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. Dimroth - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylacetonitrile, also known as α-aminobenzyl cyanide, is a versatile bifunctional molecule containing both a primary amine and a nitrile group attached to the same benzylic carbon. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug development. Its role as a key intermediate in the Strecker synthesis of α-amino acids further underscores its importance in the synthesis of biologically relevant molecules. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and an illustration of its synthetic utility.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 55 °C | |

| Boiling Point | 235.8 ± 28.0 °C at 760 mmHg | |

| Density | 1.100 ± 0.06 g/cm³ |

Structural and Identification Parameters

| Identifier | Value | Source(s) |

| CAS Number | 16750-42-8 | [1] |

| InChI | InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2 | [1] |

| InChIKey | JTIHSSVKTWPPHI-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)C(C#N)N | [1] |

Solubility and pKa

| Property | Value | Source(s) |

| Solubility in Water | Data not available | |

| Solubility in Methanol | Data not available | |

| Solubility in Ethanol | Data not available | |

| Solubility in Acetone | Data not available | |

| pKa | Data not available | [1] |

Spectral Data

| Spectroscopy | Key Features | Source(s) |

| GC-MS | Major peaks at m/z 132, 131, 104 | [1] |

| FT-IR (KBr Pellet) | Data available from Bruker IFS 85 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A common method for the synthesis of this compound is via the Strecker synthesis, which involves the reaction of benzaldehyde, ammonia (or an ammonium salt), and a cyanide source. An alternative reported synthesis is provided below.[2]

Materials:

-

Benzonitrile

-

Anhydrous toluene

-

Diisobutylaluminum hydride (DIBAL-H) solution in toluene (1.5 M)

-

Sodium cyanide

-

Dimethylformamide (DMF)

-

Methanol

-

Anhydrous sodium sulfate

-

Argon atmosphere

Procedure:

-

Dissolve 20 mmol (2.06 g) of benzonitrile in 20 ml of anhydrous toluene in a flask under an argon atmosphere and cool to 0°C.

-

Add 30 mmol of a 1.5 M DIBAL-H solution in toluene (20 ml) dropwise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Add 50 ml of a 1 M solution of sodium cyanide in DMF.

-

Allow the mixture to stir at room temperature for 3 hours.

-

Hydrolyze the reaction by the sequential addition of 20 ml of methanol and then anhydrous sodium sulfate until a paste is formed.

-

The crude α-aminonitrile can be purified by acid-base extraction to yield this compound.

Purification by Recrystallization

For purification, recrystallization from a suitable solvent system is a standard technique.

General Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of methanol and water).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Characterization Techniques

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Finely powder a small amount of the dried, purified this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Apparatus:

-

FT-IR spectrometer

-

KBr press

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Apparatus:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

¹H-NMR Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H-NMR spectrum according to the instrument's standard procedures.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C-NMR Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Acquire the ¹³C-NMR spectrum using a standard proton-decoupled pulse sequence.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H-NMR spectrum.

Synthetic Applications and Reactivity

This compound is a versatile intermediate in the synthesis of various heterocyclic compounds. Its amino group acts as a nucleophile, while the nitrile group can undergo various transformations, including hydrolysis, reduction, and reaction with organometallic reagents.

Synthesis of 4,6-diphenyl-pyridazin-3-ylamine

One notable application is its use in the synthesis of pyridazine derivatives, which are of interest in medicinal chemistry.[3] The reaction with 3-chloro-6-phenyl-[1][4]triazine proceeds via deprotonation and nucleophilic attack, followed by cyclization.

Caption: Synthetic pathway to 4,6-diphenyl-pyridazin-3-ylamine.

Degradation Pathways

Detailed experimental studies on the specific thermal, acid-catalyzed, and base-catalyzed degradation pathways of this compound are not extensively reported in the literature. However, based on its functional groups, potential degradation pathways can be inferred:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (phenylglycine) or amide.

-

Dimerization/Polymerization: Under certain conditions, self-condensation reactions involving the amino and nitrile groups could occur.

-

Oxidation: The amino group is susceptible to oxidation.

Conclusion

References

The Strecker Synthesis of α-Aminonitriles: A Core Mechanism in Modern Chemistry

For Immediate Release

This technical guide provides an in-depth exploration of the Strecker synthesis, a cornerstone reaction in organic chemistry for the formation of α-aminonitriles, which are crucial intermediates in the synthesis of amino acids and other nitrogen-containing compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed overview of the reaction mechanism, quantitative data from various synthetic protocols, and explicit experimental procedures.

Core Mechanism

The Strecker synthesis is a three-component reaction that typically involves an aldehyde or ketone, ammonia or a primary amine, and a cyanide source. The reaction proceeds in two main stages: the formation of an imine intermediate followed by the nucleophilic addition of cyanide to yield the α-aminonitrile.

The initial step involves the reaction of the carbonyl compound with ammonia (or an amine) to form a hemiaminal. This is followed by the elimination of a water molecule to generate a reactive iminium ion. The cyanide ion then attacks the electrophilic carbon of the iminium ion, resulting in the formation of the α-aminonitrile.[1][2][3] The overall process is a powerful method for the one-pot synthesis of these valuable chemical building blocks.

Quantitative Data on Strecker Synthesis Protocols

The versatility of the Strecker synthesis is demonstrated by the variety of catalysts and reaction conditions that can be employed to optimize yields and accommodate different substrates. The following tables summarize quantitative data from selected publications, highlighting the efficiency of different methodologies.

Table 1: Indium-Catalyzed Strecker Synthesis in Water

This method represents a green chemistry approach, utilizing water as the solvent and a recyclable catalyst.

| Aldehyde | Amine | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Aniline | 0.5 | 98 | [4] |

| 4-Chlorobenzaldehyde | Aniline | 0.5 | 96 | [4] |

| 4-Methoxybenzaldehyde | Aniline | 0.5 | 95 | [4] |

| Furfural | Aniline | 1.0 | 92 | [4] |

| Cinnamaldehyde | Aniline | 1.5 | 85 | [4] |

| Benzaldehyde | Benzylamine | 1.0 | 94 | [4] |

| Benzaldehyde | Morpholine | 1.5 | 88 | [4] |

Reaction Conditions: Aldehyde (1 mmol), Amine (1 mmol), TMSCN (1.2 mmol), Indium powder (10 mol%), Water (1 mL), Room Temperature.

Table 2: Strecker Synthesis using N-methyl Imidazolium Acetate

This protocol employs an ionic liquid as both the catalyst and reaction medium, often leading to short reaction times and high yields.

| Aldehyde | Amine | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Aniline | 5 | 95 | [5] |

| 4-Methylbenzaldehyde | Aniline | 10 | 96 | [5] |

| 4-Chlorobenzaldehyde | Aniline | 10 | 94 | [5] |

| 4-Nitrobenzaldehyde | Aniline | 15 | 92 | [5] |

| Cinnamaldehyde | Aniline | 20 | 88 | [5] |

| Benzaldehyde | Benzylamine | 15 | 93 | [5] |

| Benzaldehyde | n-Butylamine | 20 | 90 | [5] |

Reaction Conditions: Aldehyde (1.0 mmol), Amine (1.0 mmol), TMSCN (1.2 mmol), [HMIm]OAc (50 mol%), Room Temperature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature. These protocols provide a practical guide for the synthesis of α-aminonitriles via the Strecker reaction.

General Procedure for One-Pot, Three-Component Strecker Reaction using Indium Catalyst

This protocol describes a straightforward and environmentally benign synthesis of α-aminonitriles.

Procedure:

-

To a mixture of the aldehyde (1 mmol) and amine (1 mmol) in water (1 mL), add indium powder (11 mg, 10 mol%).

-

Add trimethylsilyl cyanide (TMSCN, 1.2 mmol) to the resulting mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add diethyl ether to the reaction mixture and filter the solution.

-

The filtrate is then concentrated under reduced pressure to afford the crude product, which can be further purified by chromatography if necessary.[4]

Typical Procedure for α-aminonitrile Synthesis using N-methyl Imidazolium Acetate

This method highlights the use of an ionic liquid to facilitate the reaction.

Procedure:

-

To a round-bottomed flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), trimethylsilyl cyanide (TMSCN, 1.2 mmol), and N-methyl imidazolium acetate ([HMIm]OAc, 0.07 g, 50 mol%).

-

Stir the prepared mixture at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC). For the reaction of benzaldehyde and aniline, completion is typically observed within 5 minutes.

-

Upon completion, cool the reaction mixture.

-

The product precipitates and can be separated by filtration to yield the pure α-aminonitrile.

-

The catalyst can be recovered by evaporation of ethanol (used for washing the product) under reduced pressure.[5]

Asymmetric Strecker Synthesis of α-Arylglycines

This protocol details a method for the diastereoselective synthesis of α-aminonitriles, which can then be converted to enantiopure α-amino acids.

Procedure:

-

Dissolve (S)-1-(4-methoxyphenyl)-ethylamine hydrochloride (3.00 mmol) and sodium cyanide (NaCN, 3.15 mmol) in water (4 mL).

-

Add methanol (4 mL) and the corresponding aryl-aldehyde (3.00 mmol) to the solution.

-

Stir the mixture for 16 hours.

-

Dilute the reaction with water (10 mL).

-

Collect the resulting solid precipitate via filtration and wash with n-hexane to obtain the diastereomerically pure (S,S)-α-aminonitrile.[6]

Conclusion

The Strecker synthesis remains a highly relevant and adaptable method for the synthesis of α-aminonitriles. The development of new catalysts and the use of environmentally friendly solvents have further enhanced its utility. The protocols and data presented in this guide offer a valuable resource for chemists engaged in the synthesis of complex molecules for research and development in the pharmaceutical and chemical industries. The continued exploration of asymmetric variants of the Strecker reaction will undoubtedly lead to even more efficient and selective methods for the preparation of chiral amino acids and their derivatives.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. pubs.acs.org [pubs.acs.org]

2-Amino-2-phenylacetonitrile molecular weight and formula

This document provides the fundamental molecular formula and weight for 2-Amino-2-phenylacetonitrile, a versatile alpha-amino nitrile used in chemical synthesis, such as Strecker reactions.[]

Chemical Identity and Molecular Properties

This compound, also known as alpha-aminophenylacetonitrile, is a nitrile compound where an amino group replaces one of the alpha-hydrogens in phenylacetonitrile.[2] The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | PubChem[2], ChemSynthesis[3], BOC Sciences[] |

| Molecular Weight | 132.16 g/mol | PubChem[2], BOC Sciences[] |

| Monoisotopic Mass | 132.068748264 Da | PubChem[2] |

Note on Advanced Data Requirements:

The user request specified the inclusion of detailed experimental protocols and logical diagrams using Graphviz (DOT language). For the determination of fundamental molecular properties such as formula and weight, these requirements are not applicable.

-

Experimental Protocols: The molecular formula (C₈H₈N₂) is an exact count of the constituent atoms. The molecular weight (132.16 g/mol ) is a computed value derived from the atomic weights of these atoms based on the molecular formula.[2] As these are standard, calculated reference values, they do not originate from a specific, citable experimental procedure in this context.

-

Visualization: Graphviz diagrams are suited for illustrating workflows, pathways, or complex relationships. The presentation of a molecular formula and weight is a straightforward data point that does not have an associated workflow or signaling pathway to diagram.

References

An In-depth Technical Guide on the Solubility of 2-Amino-2-phenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-2-phenylacetonitrile. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on its physicochemical properties, qualitative solubility profile based on its chemical structure, and standardized experimental protocols for solubility determination.

Introduction to this compound

This compound, also known as α-aminophenylacetonitrile, is a versatile organic compound characterized by the presence of an amino group and a nitrile group attached to the same carbon atom, which is also bonded to a phenyl group.[1][2] Its molecular formula is C8H8N2 and it has a molecular weight of 132.16 g/mol .[1][] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, and is particularly noted for its application in Strecker reactions for the synthesis of amino acids.[]

Key Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [1][] |

| Synonyms | (±)-Phenylglycinonitrile, α-Aminobenzyl cyanide | [] |

| CAS Number | 16750-42-8 | [1][] |

| Molecular Formula | C8H8N2 | [1][][4] |

| Molecular Weight | 132.16 g/mol | [1][] |

| Melting Point | 55-56 °C | [][5] |

| Boiling Point | 235.8±28.0 °C at 760 mmHg | [] |

| Density | 1.100±0.06 g/cm³ | [] |

Predicted Solubility Profile in Organic Solvents

While specific quantitative data is scarce, the solubility of this compound in various organic solvents can be inferred from its molecular structure. The molecule possesses both polar (amino and nitrile groups) and non-polar (phenyl group) characteristics, suggesting a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the primary amino group allows for hydrogen bonding with protic solvents. Therefore, this compound is expected to exhibit good solubility in lower alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): The nitrile group and the amino group can participate in dipole-dipole interactions with polar aprotic solvents. Consequently, moderate to good solubility is anticipated in solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenyl ring contributes to some affinity for non-polar solvents. However, the polar amino and nitrile groups will likely limit its solubility in highly non-polar solvents like hexane. It may exhibit partial solubility in aromatic hydrocarbons like toluene due to the phenyl-phenyl interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected in chlorinated solvents, which can engage in dipole-dipole interactions and are effective at dissolving a wide range of organic compounds.

It is important to note that these are qualitative predictions. The actual solubility will also be influenced by factors such as temperature and the presence of any impurities. For precise applications, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method . This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvents

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Concentration Analysis: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Solubility Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

The Dawn of Aminonitriles: A Technical Guide to Their Historical Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery of aminonitrile compounds, a class of molecules that has become indispensable in the synthesis of amino acids and a wide array of pharmaceuticals. We will explore the foundational experiments that first brought these compounds to light, detail the methodologies of their creation, and trace the evolution of their synthesis, providing a robust historical and technical perspective for today's researchers.

The Landmark Discovery: Strecker's Synthesis of α-Aminonitriles

The history of aminonitriles is intrinsically linked to the groundbreaking work of the German chemist Adolph Strecker. In 1850, while investigating the synthesis of lactic acid, he serendipitously produced the first α-aminonitrile, which he then successfully hydrolyzed to the amino acid alanine.[1][2] This reaction, now famously known as the Strecker synthesis, was a monumental achievement, as it represented the first-ever laboratory synthesis of an amino acid.[1] The original report was published in Annalen der Chemie und Pharmacie.[1]

The Strecker synthesis is a three-component reaction that combines an aldehyde, ammonia, and hydrogen cyanide to form an α-aminonitrile.[1][3] This discovery was pivotal, not only for providing a route to amino acids but also for introducing a versatile new class of chemical intermediates.

The Logical Pathway of the Strecker Synthesis

The reaction proceeds through a two-step mechanism within a single pot. First is the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion to the imine.

Experimental Protocols: A Look into the Past

Original Strecker Synthesis of α-Aminopropanenitrile (Qualitative Description)

The following protocol is a generalized representation based on historical accounts of Strecker's 1850 experiment.

Objective: To synthesize α-aminopropanenitrile from acetaldehyde, ammonia, and hydrogen cyanide.

Reagents:

-

Aqueous solution of acetaldehyde

-

Aqueous solution of ammonia

-

Aqueous solution of hydrogen cyanide

Procedure:

-

An aqueous solution of acetaldehyde was combined with an aqueous solution of ammonia.

-

To this mixture, an aqueous solution of hydrogen cyanide was added.

-

The reaction mixture was allowed to react, leading to the formation of α-aminopropanenitrile.

-

The α-aminonitrile was subsequently isolated from the reaction mixture. Early procedures likely involved extraction and distillation.

-

For the synthesis of alanine, the isolated α-aminonitrile was subjected to acid hydrolysis.

It is important to note that early organic syntheses often lacked the precise control and high yields expected in modern chemistry. Reports suggest that the classical Strecker reaction is characterized by highly variable yields.[4]

The Evolution of Aminonitrile Synthesis

Following Strecker's initial discovery, the versatility of the reaction was quickly recognized. The scope of the synthesis was expanded to include a variety of aldehydes and ketones, as well as primary and secondary amines in place of ammonia, leading to the formation of N-substituted and α,α-disubstituted aminonitriles, respectively.

Timeline of Key Developments

| Year | Development | Significance |

| 1850 | Adolph Strecker reports the first synthesis of an α-aminonitrile. | Foundational discovery of aminonitrile compounds and the first synthesis of an amino acid. |

| Late 19th Century | Expansion of the Strecker synthesis to include various aldehydes, ketones, and amines. | Demonstrated the versatility and broad applicability of the reaction for creating a diverse range of aminonitriles. |

| Early 20th Century | Introduction of cyanide salts (e.g., KCN, NaCN) and ammonium salts (e.g., NH4Cl) as safer alternatives to gaseous HCN and aqueous ammonia. | Improved the practicality and safety of the Strecker synthesis. |

| 1906 | Bucherer and Bergs develop a related synthesis of hydantoins from cyanohydrins, which can be hydrolyzed to amino acids. | Provided an alternative route to amino acids from similar starting materials. |

| 1963 | Kaoru Harada reports the first asymmetric Strecker synthesis using a chiral amine. | A major breakthrough in controlling the stereochemistry of the reaction, paving the way for the synthesis of enantiomerically enriched amino acids. |

| Late 20th/Early 21st Century | Development of various catalytic asymmetric Strecker reactions using chiral catalysts. | Enabled the highly enantioselective synthesis of a wide range of chiral α-aminonitriles and their derivatives. |

Modern Variations and Quantitative Improvements

The core concept of the Strecker synthesis has been refined over the past century and a half, leading to significant improvements in yield and stereoselectivity. The use of trimethylsilyl cyanide (TMSCN) as a cyanide source and various Lewis acid and organocatalysts have become commonplace.

| Reagent/Catalyst | Aldehyde/Ketone | Amine | Cyanide Source | Yield (%) |

| None (Classical) | Various | Ammonia/Amines | HCN/KCN | Highly Variable |

| Indium Powder | Various | Various | TMSCN | 79-98 |

| Sulfated Polyborate | Various | Various | TMSCN | up to 99 |

| L-proline | Various | Various | TMSCN | 72-95 |

| Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) | Aldimines | - | TMSCN | Quantitative |

This table presents a selection of modern catalytic systems and their reported yields to illustrate the advancements from the original synthesis.

Signaling Pathways and Experimental Workflows

The logical progression of the Strecker synthesis and its subsequent hydrolysis to an amino acid can be visualized as a clear workflow.

Conclusion

The discovery of aminonitrile compounds by Adolph Strecker in 1850 was a landmark event in organic chemistry. The Strecker synthesis not only provided the first route to synthetic amino acids but also introduced a robust and versatile class of chemical intermediates. Over the past 175 years, this foundational discovery has been continuously refined, leading to highly efficient and stereoselective methods for the synthesis of complex molecules that are crucial for research and development in the pharmaceutical and life sciences. The historical journey of aminonitriles underscores the enduring power of fundamental discoveries to pave the way for future innovations.

References

Theoretical Elemental Composition of 2-Amino-2-phenylacetonitrile: A Technical Guide

This document provides a detailed breakdown of the theoretical mass percentage of each element present in the chemical compound 2-Amino-2-phenylacetonitrile. The calculations are based on the compound's molecular formula and the standard atomic weights of its constituent elements. This information is critical for professionals in research, chemical synthesis, and drug development for applications such as analytical standard validation, stoichiometric calculations, and quality control.

Molecular Structure and Formula

This compound is a nitrile compound featuring a phenyl group and an amino group attached to the same carbon atom. Its molecular structure dictates its chemical formula. Based on its structure, the molecular formula is determined to be C₈H₈N₂ .[1][2][3] This formula indicates that each molecule of the compound contains:

-

8 Carbon (C) atoms

-

8 Hydrogen (H) atoms

-

2 Nitrogen (N) atoms

Calculation Methodology

The theoretical mass percentage of each element was calculated following a standardized protocol, ensuring accuracy and reproducibility.

Protocol for Calculating Elemental Mass Percentage:

-

Determination of Molecular Formula: The chemical formula (C₈H₈N₂) was established from the compound's IUPAC name and verified against chemical databases.[1][2]

-

Sourcing Standard Atomic Weights: The atomic mass for each constituent element was sourced from IUPAC-accepted standard values.

-

Calculation of Molar Mass: The total molar mass of this compound was calculated by summing the masses of all atoms in the molecule.

-

Molar Mass = (8 * 12.011) + (8 * 1.008) + (2 * 14.007)

-

-

Calculation of Individual Elemental Mass Percentage: The mass percentage for each element was determined by dividing the total mass of that element in the molecule by the total molar mass of the molecule and multiplying by 100.

-

% Element = (Total Mass of Element / Molar Mass of Compound) * 100

-

Workflow Visualization

The logical flow of the calculation process is illustrated in the diagram below.

Caption: Workflow for calculating theoretical elemental mass percentages.

Results: Theoretical Elemental Composition

The calculated molar mass and the resulting theoretical mass percentages for each element in this compound are summarized in the table below. The total molar mass of the compound is calculated to be 132.164 g/mol .[1][2][3]

| Element | Symbol | Atomic Count | Atomic Mass ( g/mol ) | Total Mass of Element ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 8 | 12.011[4][6] | 96.088 | 72.70% |

| Hydrogen | H | 8 | 1.008[7] | 8.064 | 6.10% |

| Nitrogen | N | 2 | 14.007[9][11] | 28.014 | 21.20% |

| Total | C₈H₈N₂ | 18 | - | 132.166 | 100.00% |

Note: The sum of individual masses may vary slightly from the cited molar mass due to rounding of atomic weights.

Conclusion

The theoretical elemental composition of this compound is approximately 72.70% Carbon, 6.10% Hydrogen, and 21.20% Nitrogen by mass. These values serve as a fundamental baseline for analytical techniques such as combustion analysis, enabling researchers to verify the purity and identity of synthesized samples. Any significant deviation between experimental results and these theoretical values may indicate the presence of impurities, solvent residues, or an incorrect compound structure.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anaxlab.com [anaxlab.com]

- 4. quora.com [quora.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. #6 - Carbon - C [hobart.k12.in.us]

- 7. quora.com [quora.com]

- 8. #1 - Hydrogen - H [hobart.k12.in.us]

- 9. #7 - Nitrogen - N [hobart.k12.in.us]

- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

The Nucleophilic Heart of Synthesis: A Technical Guide to the Fundamental Reactivity of the Nitrile Group in Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental reactivity of the nitrile group within the aminonitrile scaffold. Aminonitriles are pivotal intermediates in organic synthesis, serving as precursors to a vast array of heterocycles and biologically active molecules, most notably α-amino acids.[1][2] Their utility is rooted in the unique electronic interplay between the amino and nitrile functionalities, which governs the reactivity of the cyano group. This document details the primary transformations of the nitrile group in aminonitriles—hydrolysis, reduction, and cycloaddition—and delves into the Thorpe-Ziegler reaction. Furthermore, it examines the role of aminonitriles in drug development, particularly as enzyme inhibitors, and elucidates their impact on critical signaling pathways. Experimental protocols, quantitative data, and mechanistic visualizations are provided to equip researchers with the practical knowledge required to effectively utilize this versatile class of molecules.

The Influence of the Amino Group on Nitrile Reactivity

The reactivity of the nitrile group in aminonitriles is profoundly influenced by the position of the amino group. In α-aminonitriles, the nitrogen atom's lone pair of electrons can stabilize an adjacent carbocation, allowing these molecules to function as masked iminium ions.[3] This electronic feature enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

Conversely, in enaminonitriles, where the amino and nitrile groups are conjugated through a double bond, strong mesomeric interaction drastically alters the reactivity profile. The basicity and nucleophilicity of the amino group are diminished, while the electrophilicity of the nitrile group is enhanced.[4] This unique electronic arrangement makes enaminonitriles valuable precursors for the synthesis of various heterocyclic systems.[4]

Key Reactions of the Nitrile Group in Aminonitriles

The trifecta of reactivity for the nitrile group in aminonitriles encompasses hydrolysis, reduction, and cycloaddition reactions. These transformations provide access to a diverse range of valuable chemical entities.

Hydrolysis to α-Amino Acids

The hydrolysis of the nitrile group in α-aminonitriles to a carboxylic acid is a cornerstone of amino acid synthesis, most famously as the second step in the Strecker synthesis.[5][6] The reaction typically proceeds under acidic or basic conditions. The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, followed by the nucleophilic attack of water.[7][8] This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding α-amino acid.[9]

Table 1: Kinetic Data for the Base-Catalyzed Hydrolysis of Aminonitriles

| Aminonitrile | Temperature (K) | NaOH Concentration (M) | Pseudo-first-order rate constant (k, min⁻¹) |

| Aminocapronitrile | 363 | 1.0 - 4.0 | Varies with concentration |

| Aminononanenitrile | 361 | 2.0 - 5.0 | Varies with concentration |

Data adapted from a kinetic study on the base-catalyzed hydrolysis of aminocapronitrile and aminononanenitrile. The original study provides detailed graphs of the rate constants as a function of NaOH concentration.

Experimental Protocol: Acidic Hydrolysis of an α-Aminonitrile

A general procedure for the acidic hydrolysis of an α-aminonitrile to the corresponding α-amino acid is as follows:

-

The α-aminonitrile is dissolved in a strong aqueous acid, such as 6 M HCl.

-

The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude amino acid hydrochloride salt can be purified by recrystallization.

This is a generalized protocol and specific conditions may vary depending on the substrate.

Reduction to Vicinal Diamines

The reduction of the nitrile group in aminonitriles provides a direct route to valuable 1,2-diamines. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common methods.[10][11][12] The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then further reduced to the diamine.[6][13] Catalytic hydrogenation typically employs catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere.[14]

Table 2: Conditions for the Reduction of Nitriles to Primary Amines

| Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Observations |

| LiAlH₄ | Diethyl ether or THF | Room Temperature | Atmospheric | A strong, non-selective reducing agent. |

| H₂/Raney Ni | Ethanol/Ammonia | Elevated | Elevated | Commonly used in industrial processes. |

| H₂/Pd/C | Various | Varies | Varies | Effective for a range of nitriles. |

| Diisopropylaminoborane/LiBH₄ | THF | Room Temperature | Atmospheric | Reduces a variety of nitriles in excellent yields.[15] |

Experimental Protocol: Reduction of an α-Aminonitrile with LiAlH₄

The following is a general laboratory procedure for the reduction of an α-aminonitrile to a 1,2-diamine using LiAlH₄:[16]

-

A solution of the α-aminonitrile in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with the ethereal solvent.

-

The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1,2-diamine, which can be further purified by distillation or chromatography.

Cycloaddition Reactions

Iminoacetonitriles, which can be generated from α-aminonitriles, are potent dienophiles in intramolecular [4+2] hetero-Diels-Alder reactions.[5] This reactivity provides an efficient pathway to construct nitrogen-containing heterocyclic systems.[5] These reactions are typically carried out at elevated temperatures in a suitable solvent.[5]

Table 3: Conditions and Yields for Intramolecular Iminoacetonitrile Hetero-Diels-Alder Reaction

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (E/Z)-N-(But-3-en-1-yl)-1-cyanoformimidoyl trifluoromethanesulfinate | Toluene | 120 | 15-36 | 79 |

| (E/Z)-N-(Pent-4-en-1-yl)-1-cyanoformimidoyl trifluoromethanesulfinate | Toluene | 120 | 15-36 | 85 |

Data adapted from a study on the intramolecular [4+2] cycloadditions of iminoacetonitriles.[5] Yields are for the isolated cycloadducts.

Experimental Protocol: Intramolecular Diels-Alder Reaction of an Iminoacetonitrile

A representative procedure for the intramolecular Diels-Alder reaction of an iminoacetonitrile is as follows:[5]

-

A solution of the iminoacetonitrile substrate in toluene (0.05 M) containing 3 equivalents of butylated hydroxytoluene (BHT) as a radical inhibitor is prepared in a resealable threaded Pyrex tube.

-

The tube is sealed, and the reaction mixture is heated at 120 °C for 15-36 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a strong base, to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone.[1][17][18][19][20][21] This reaction is a powerful tool for the synthesis of 5- to 8-membered rings and larger macrocycles.[17]

Experimental Protocol: Thorpe-Ziegler Cyclization of a Dinitrile

The following protocol is a general procedure for the Thorpe-Ziegler reaction:[22]

-

The dinitrile is dissolved in an anhydrous, high-boiling point solvent such as toluene or xylene.

-

A strong base, such as sodium hydride or sodium amide, is added portion-wise to the stirred solution under an inert atmosphere.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The reaction is cooled to room temperature and then carefully quenched by the addition of a protic solvent (e.g., ethanol), followed by water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure to give the crude enaminonitrile.

-

The crude enaminonitrile is then subjected to acidic hydrolysis (e.g., with aqueous HCl) with heating to afford the final cyclic ketone, which can be purified by chromatography or distillation.

Aminonitriles in Drug Development and Signaling Pathways

The aminonitrile motif is a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[14] A significant application of aminonitriles in drug development is their role as enzyme inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Several α-aminonitriles have been developed as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[11] DPP-IV is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[17][23] By inhibiting DPP-IV, these drugs increase the levels of active GLP-1 and GIP, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[10][13]

Cathepsin K Inhibitors

Odanacatib is an investigational aminonitrile-based drug that acts as a selective and reversible inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[4][24] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, the main component of the organic bone matrix.[22][25] By inhibiting cathepsin K, odanacatib reduces bone resorption, thereby increasing bone mineral density.[22][24] The signaling pathways affected by odanacatib include the inhibition of the PI3K and MAPK pathways, which are involved in cell migration, invasion, and adhesion.[26]

References

- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. sintef.no [sintef.no]

- 4. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intramolecular [4 + 2] Cycloadditions of Iminoacetonitriles: A New Class of Azadienophiles for Hetero Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. Graphviz [graphviz.org]

- 8. scispace.com [scispace.com]

- 9. [PDF] Dipeptidyl Peptidase-4 (DPP-4) Inhibitors In the Management of Diabetes. | Semantic Scholar [semanticscholar.org]

- 10. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. synarchive.com [synarchive.com]

- 19. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 20. lscollege.ac.in [lscollege.ac.in]

- 21. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 22. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 24. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Inhibitory effect of cathepsin K inhibitor (ODN-MK-0822) on invasion, migration and adhesion of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Strecker Synthesis of 2-Amino-2-phenylacetonitrile Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric Strecker synthesis is a cornerstone multicomponent reaction for the enantioselective synthesis of α-amino acids and their derivatives, which are fundamental chiral building blocks in pharmaceuticals and bioactive molecules. This reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source to form an α-aminonitrile. The subsequent hydrolysis of the nitrile group yields the desired α-amino acid. The development of catalytic asymmetric variants has been a significant focus, enabling access to enantiomerically enriched α-amino nitriles, the direct precursors to a wide array of valuable chiral compounds, including 2-Amino-2-phenylacetonitrile derivatives.

These derivatives are of particular interest in medicinal chemistry due to the prevalence of the α-aryl glycine motif in numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the asymmetric Strecker synthesis of this compound derivatives, focusing on practical and scalable methodologies.

Catalytic Approaches

The asymmetric Strecker reaction can be effectively catalyzed by both chiral organocatalysts and metal complexes. Organocatalysis, particularly with thiourea-based catalysts, has emerged as a powerful strategy due to the operational simplicity, stability, and accessibility of the catalysts.[1] These catalysts typically activate the imine substrate through hydrogen bonding, facilitating the enantioselective addition of the cyanide nucleophile.[2][3]

Data Presentation: Performance of Chiral Thiourea Catalyst in Asymmetric Strecker Synthesis

The following table summarizes the performance of a chiral amido-thiourea catalyst in the asymmetric hydrocyanation of various N-benzhydryl-protected imines derived from substituted benzaldehydes. The data is adapted from research by Jacobsen and co-workers, highlighting the catalyst's effectiveness across a range of substrates.[1]

| Entry | Aldehyde Derivative (Ar) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | This compound derivative | 98 | 98 |

| 2 | 4-Methoxyphenyl | 2-Amino-2-(4-methoxyphenyl)acetonitrile derivative | 97 | 97 |

| 3 | 4-Chlorophenyl | 2-Amino-2-(4-chlorophenyl)acetonitrile derivative | 99 | 98 |

| 4 | 4-Bromophenyl | 2-Amino-2-(4-bromophenyl)acetonitrile derivative | 99 | 98 |

| 5 | 4-(Trifluoromethyl)phenyl | 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile derivative | 99 | 97 |

| 6 | 3-Methoxyphenyl | 2-Amino-2-(3-methoxyphenyl)acetonitrile derivative | 98 | 98 |

| 7 | 2-Methoxyphenyl | 2-Amino-2-(2-methoxyphenyl)acetonitrile derivative | 95 | 96 |

| 8 | 2-Naphthyl | 2-Amino-2-(naphthalen-2-yl)acetonitrile derivative | 98 | 98 |

| 9 | 2-Thienyl | 2-Amino-2-(thiophen-2-yl)acetonitrile derivative | 97 | 95 |

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood due to the use of cyanide.

-

Reagents and solvents should be of high purity and dried according to standard procedures where necessary.

-

Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 1: Organocatalytic Asymmetric Strecker Synthesis using a Chiral Amido-Thiourea Catalyst

This protocol is adapted from a scalable synthesis reported by Jacobsen and co-workers.[1]

Materials:

-

Chiral amido-thiourea catalyst (e.g., (S,S)-N,N'-bis(2-(N-tert-butoxycarbonyl)amino-3,3-dimethylbutanoyl)-1,2-diaminocyclohexane)

-

Substituted benzaldehyde

-

Benzhydrylamine

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol (MeOH)

-

Toluene

-

Hydrochloric acid (HCl) in diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: To a solution of the substituted benzaldehyde (1.0 equiv) in toluene (0.5 M), add benzhydrylamine (1.0 equiv). Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or ¹H NMR.

-

Asymmetric Cyanation: In a separate flask, dissolve the chiral amido-thiourea catalyst (0.01-0.05 equiv) in toluene. Cool the solution to -78 °C. To this, add the pre-formed imine solution via cannula.

-

Add trimethylsilyl cyanide (TMSCN, 1.2 equiv) dropwise to the reaction mixture, followed by the slow addition of methanol (1.2 equiv).

-

Stir the reaction at -78 °C for 20-48 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude α-aminonitrile can be purified by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism: Thiourea-Catalyzed Asymmetric Strecker Synthesis

The proposed mechanism involves the activation of the imine by the thiourea catalyst through hydrogen bonding. This facilitates the enantioselective attack of the cyanide nucleophile.[2][3]

References

Application Notes and Protocols: Synthesis of Phenylglycine from 2-Amino-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglycine and its derivatives are crucial non-proteinogenic amino acids that serve as key chiral building blocks in the synthesis of a wide array of pharmaceuticals. Notable examples include antibiotics like ampicillin and cephalexin, as well as antiviral and anticancer agents. The efficient and stereoselective synthesis of phenylglycine is therefore of significant interest to the drug development industry. A primary and versatile precursor for phenylglycine is 2-amino-2-phenylacetonitrile, which can be readily synthesized via the Strecker reaction of benzaldehyde, ammonia, and cyanide. This document provides detailed application notes and protocols for the conversion of this compound into phenylglycine through both traditional chemical hydrolysis and modern enzymatic methods.

Methods Overview

Two principal methodologies for the hydrolysis of this compound to phenylglycine are presented:

-

Chemical Hydrolysis: This classic approach typically involves the use of strong acids or bases to hydrolyze the nitrile functionality to a carboxylic acid. While robust and high-yielding, this method produces a racemic mixture of D- and L-phenylglycine, necessitating a subsequent resolution step if a single enantiomer is desired.

-

Enzymatic Hydrolysis: This method utilizes nitrilase enzymes to catalyze the hydrolysis of the nitrile group. A key advantage of this approach is the potential for high enantioselectivity, allowing for the direct synthesis of optically pure phenylglycine enantiomers from the racemic aminonitrile. This biotransformation occurs under mild reaction conditions.

Data Presentation

Table 1: Comparison of Chemical vs. Enzymatic Hydrolysis

| Feature | Chemical Hydrolysis (Acid) | Enzymatic Hydrolysis (Nitrilase) |

| Stereoselectivity | None (produces racemic mixture) | High (can be highly enantioselective)[1] |

| Reaction Conditions | Harsh (refluxing strong acid) | Mild (near-neutral pH, moderate temp.)[2] |

| Byproducts | Ammonium salts, residual acid | Ammonium, residual enzyme (biomass) |

| Purification | Recrystallization from acid/base | Biomass removal, ion exchange, crystallization[3] |

| Yield | Generally high (can be >90%) | Variable, can be high (>80%)[1] |

| Substrate Scope | Broad | Generally more specific |

| Environmental Impact | High (strong acids, potential HCN release) | Low (aqueous media, biodegradable catalyst) |

Table 2: Performance of Various Nitrilases in the Hydrolysis of rac-2-Amino-2-phenylacetonitrile

| Enzyme Source / Variant | Biocatalyst Form | Temp. (°C) | pH | Yield (%) | Enantiomeric Excess (ee) | Product |

| Pseudomonas fluorescens EBC191 (Ala165Phe mutant) | Whole cells (E. coli) | 40 | 9.5 | up to 81 | ≥ 95% | (R)-Phenylglycine[1] |

| Pseudomonas aeruginosa 10145 | Whole cells | 30 | 7.0 | up to 50 | > 95% | D-Phenylglycine[4] |

| Rhodococcus sp. | Whole cells | N/A | N/A | 52 | 97% | L-Phenylglycine[5] |

Experimental Protocols

Protocol 1: Chemical Synthesis of DL-Phenylglycine via Acid Hydrolysis

This protocol is adapted from a procedure by Organic Syntheses and describes the hydrolysis of the aminonitrile intermediate formed in a Strecker synthesis.

Materials:

-

This compound hydrochloride solution (as prepared from the Strecker reaction)

-

6 N Hydrochloric Acid (HCl)

-

Deionized Water

-

Activated Carbon (e.g., Norit)

-

Ammonium Hydroxide (sp. gr. 0.90)

-

Ethanol (95%)

-

Ethyl Ether

-

1 N Sodium Hydroxide (NaOH)

-

5 N Hydrochloric Acid (HCl)

Procedure:

-

Hydrolysis: The aqueous solution of this compound hydrochloride is placed in a round-bottomed flask. The solution is refluxed for 2 hours. Caution: This step should be performed in a well-ventilated fume hood as some hydrogen cyanide may be liberated.

-

Decolorization: After cooling, the hydrolysate is diluted with water. To remove resinous byproducts, 10 g of activated carbon (Norit) is added to the mixture, which is then filtered through a Büchner funnel.

-

Precipitation: The filtrate is transferred to a beaker and stirred. Ammonium hydroxide is added dropwise until the solution is faintly alkaline to litmus paper. The mixture will become warm.

-

Isolation of Crude Product: The mixture is cooled to room temperature to allow for the crystallization of DL-phenylglycine. The crystals are collected by filtration, washed with water to remove ammonium chloride, followed by washes with ethyl ether and hot 95% ethanol. The crude product is then dried.

-

Purification (Recrystallization): The crude phenylglycine is dissolved in 1 N NaOH. Ethanol is added, and the solution is filtered. The filtrate is heated to boiling, and 5 N HCl is slowly added with stirring. The mixture is cooled to room temperature, and the purified phenylglycine crystals are collected by filtration, washed with ethanol and water, and dried under vacuum.

Expected Yield: 33-37% (based on the starting benzaldehyde in the complete Strecker synthesis).

Protocol 2: Enzymatic Synthesis of (R)-Phenylglycine

This protocol is a representative procedure based on published chemoenzymatic methods.

Materials:

-

rac-2-Amino-2-phenylacetonitrile

-

Potassium phosphate buffer (100 mM, pH 7.0) or Ammonium acetate/hydroxide buffer (500 mM, pH 9.5)

-

Whole-cell biocatalyst (e.g., E. coli overexpressing a nitrilase from Pseudomonas fluorescens)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Biocatalyst Preparation: The whole-cell biocatalyst is harvested by centrifugation and resuspended in the reaction buffer to a desired concentration (e.g., to achieve a final OD600 of 5 in the reaction).

-

Enzymatic Reaction: In a temperature-controlled vessel (e.g., 40°C), dissolve rac-2-amino-2-phenylacetonitrile in the reaction buffer to the desired substrate concentration (e.g., 10-100 mM).

-

Initiation: Add the prepared cell suspension to the substrate solution to initiate the hydrolysis reaction. The mixture is stirred or shaken for the duration of the reaction.

-

Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals. To stop the reaction in the aliquot, add a quenching solution (e.g., methanol/water/1 M HCl). The sample is then centrifuged to remove cells, and the supernatant is analyzed by HPLC to determine conversion and enantiomeric excess.

-

Work-up and Purification: Once the reaction has reached the desired conversion, the cells are removed from the bulk reaction mixture by centrifugation or filtration. The supernatant containing the phenylglycine product can be purified by methods such as ion-exchange chromatography followed by crystallization.

Characterization of Phenylglycine

The synthesized phenylglycine should be characterized to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess of the product from enzymatic synthesis. Achiral HPLC can be used to monitor the conversion of the starting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of phenylglycine in D₂O typically shows a singlet for the α-proton and multiplets for the aromatic protons of the phenyl group. The expected chemical shifts are approximately δ 5.1 (s, 1H, α-CH) and δ 7.4-7.5 (m, 5H, Ar-H).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum of phenylglycine will show characteristic peaks for the amino acid functional groups. Key absorptions include a broad band from 2500-3300 cm⁻¹ (O-H and N-H stretching), a peak around 1580-1640 cm⁻¹ (asymmetric COO⁻ stretching), and a peak around 1400 cm⁻¹ (symmetric COO⁻ stretching).

-

Visualizations

Caption: Workflow for Phenylglycine Synthesis.

Caption: Decision Tree for Synthesis Method Selection.

References

- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 2. ilsagroup.com [ilsagroup.com]

- 3. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Cobalt-Catalyzed One-Pot Synthesis of α-Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the efficient one-pot synthesis of α-aminonitriles from aldehydes, amines, and potassium cyanide using cobalt(II) chloride as a catalyst. This method offers a simple, practical, and cost-effective alternative to existing procedures, with advantages including mild reaction conditions, short reaction times, and high product yields.[1][2]

The synthesis of α-aminonitriles is of significant interest as they are crucial intermediates in the production of α-amino acids and various nitrogen-containing heterocyclic compounds.[1][2] The cobalt-catalyzed Strecker reaction represents a direct and viable route for their preparation.[1][2]

Experimental Data

The following table summarizes the results of the cobalt-catalyzed one-pot synthesis of various α-aminonitriles, demonstrating the versatility of this protocol with a range of aromatic and aliphatic aldehydes and amines.

| Entry | Aldehyde | Amine | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Aniline | 2.5 | 91 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 2.5 | 92 |

| 3 | 4-Methoxybenzaldehyde | Aniline | 3.0 | 94 |

| 4 | 4-Nitrobenzaldehyde | Aniline | 3.5 | 90 |

| 5 | Furfural | Aniline | 2.5 | 88 |

| 6 | Cinnamaldehyde | Aniline | 3.0 | 85 |

| 7 | n-Butyraldehyde | Aniline | 3.0 | 82 |

| 8 | Benzaldehyde | p-Toluidine | 2.5 | 90 |

| 9 | Benzaldehyde | Benzylamine | 2.0 | 88 |

| 10 | Benzaldehyde | Cyclohexylamine | 2.5 | 86 |

| 11 | Benzaldehyde | Morpholine | 3.0 | 84 |

| 12 | 4-Chlorobenzaldehyde | p-Toluidine | 3.0 | 92 |

Experimental Protocol

This protocol outlines a general procedure for the cobalt(II) chloride-catalyzed one-pot synthesis of α-aminonitriles.

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Potassium Cyanide (KCN) (1.2 mmol)

-

Cobalt(II) Chloride (CoCl₂) (5 mol%)

-

Acetonitrile (CH₃CN) (5 mL)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in acetonitrile (5 mL), add cobalt(II) chloride (5 mol%).

-

Stir the resulting mixture at room temperature for the time indicated in the data table to facilitate the formation of the corresponding imine.

-

To this mixture, add potassium cyanide (1.2 mmol).

-

Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction mixture with water (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure α-aminonitrile.

Diagrams

Experimental Workflow

Caption: One-pot synthesis of α-aminonitriles workflow.

Proposed Catalytic Cycle

References

Application Notes & Protocols: One-Pot Synthesis of α-Diimines from Alkylammonium Salts

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

α-Diimines (also known as diazabutadienes or DADs) are highly versatile compounds utilized as ligands in catalysis, precursors for N-heterocyclic carbenes (NHCs), and building blocks in heterocyclic synthesis.[1][2][3] Traditionally, the synthesis of α-diimines from alkylamines involves the condensation of a free amine with glyoxal. However, many primary amines, especially chiral ones, are often more stable, easier to handle, and less prone to degradation (e.g., from atmospheric CO₂) when stored as their hydrochloride (HCl) salts.[1][2] This necessitates a separate, often cumbersome, step to generate the free base amine before the condensation reaction can proceed.[1]

This document details a streamlined, one-pot synthesis protocol that directly converts primary alkylammonium salts into α-diimines. This method circumvents the need for a separate free-basing step by liberating the primary amine in situ using a suitable base.[1][2] Key advantages of this protocol include operational simplicity, high yields, and the substitution of hazardous halogenated solvents like dichloromethane with more environmentally benign alternatives such as isopropyl acetate or toluene.[1][3][4]

General Reaction Scheme

The overall transformation involves the reaction of two equivalents of a primary alkylammonium salt with one equivalent of glyoxal in the presence of a base. The base neutralizes the ammonium salt to generate the reactive primary amine, which then undergoes condensation with glyoxal.

R-NH₃⁺X⁻ + Glyoxal (CHO)₂ + Base → R-N=CH-CH=N-R + Byproducts

Experimental Workflow and Protocols

The following diagram illustrates the straightforward workflow of the one-pot synthesis.

Caption: Experimental workflow for the one-pot α-diimine synthesis.

Detailed Experimental Protocol (General Procedure)

This protocol is a general guideline and may be optimized for specific substrates.

Materials:

-

Primary alkylammonium hydrochloride salt (1.0 equiv)

-

Glyoxal (40 wt. % solution in H₂O, 0.5 equiv)

-

Triethylamine (NEt₃, 1.0 equiv) or 6M aq. NaOH (1.0 equiv)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene or Isopropyl Acetate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add the primary alkylammonium hydrochloride salt (1.0 equiv), anhydrous sodium sulfate, and the chosen solvent (Toluene or Isopropyl Acetate).

-

Begin stirring the suspension at room temperature.

-

Add the base. If using triethylamine (1.0 equiv), add it directly to the suspension. If using 6M NaOH (1.0 equiv), add it dropwise.